molecular formula C7H11BClNO2 B7722209 (3-Boronophenyl)methylazanium;chloride

(3-Boronophenyl)methylazanium;chloride

Cat. No.: B7722209
M. Wt: 187.43 g/mol
InChI Key: NPTBTFRGCBFYPZ-UHFFFAOYSA-N
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Description

(3-Boronophenyl)methylazanium;chloride is a quaternary ammonium salt featuring a phenyl ring substituted with a borono group (-B(OH)₂) at the meta position. The compound combines a cationic methylazanium moiety with a chloride counterion. Boron-containing compounds are notable for their roles in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), drug design (e.g., protease inhibitors), and materials science. The analysis below draws comparisons with structurally similar methylazanium chloride derivatives documented in the literature.

Properties

IUPAC Name

(3-boronophenyl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBTFRGCBFYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[NH3+])(O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-94-1
Record name Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include compounds with substituents such as hydroxyl, chloro, alkoxy, or alkyl chains. These substituents influence electronic properties, solubility, and applications.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent(s) Key Functional Groups
(3-Boronophenyl)methylazanium;chloride* C₇H₁₀BClNO⁺ ~175.4 (calc.) Borono (-B(OH)₂) Boron, quaternary ammonium
Dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride (22340-01-8) C₁₇H₃₈ClNO₂ 323.94 Dodecyl, hydroxyethyl Long alkyl chain, hydroxyl
(+/-)-Epinephrine hydrochloride (51-43-4) C₉H₁₄ClNO₃ 219.67 3,4-Dihydroxyphenyl Catechol, hydroxyl
Phenylephrine hydrochloride (61-76-7) C₉H₁₄ClNO₂ 215.67 3-Hydroxyphenyl Phenolic hydroxyl
2-Chloro-N-(4-methoxybenzyl)-N-methylethanaminium chloride (63991-09-3) C₁₁H₁₅Cl₂NO 250.16 Chloro, 4-methoxybenzyl Chloro, methoxy

*Hypothetical calculation based on analogous structures.

Physicochemical Properties

  • Borono Group Effects: The borono group in this compound is electron-withdrawing and may enhance Lewis acidity, enabling coordination with nucleophiles or participation in catalysis. This contrasts with electron-donating groups (e.g., -OCH₃ in ) or non-polar chains (e.g., dodecyl in ).
  • Stability: Chloro-substituted analogs (e.g., ) exhibit stability under ambient conditions, while borono groups may require inert atmospheres or anhydrous conditions to prevent oxidation.
Table 2: Application Comparison
Compound Key Applications Mechanism/Reactivity
This compound* Potential use in Suzuki coupling, drug delivery Boron-mediated cross-coupling, enzyme inhibition
Dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride Surfactant, antimicrobial agent Cationic surfactant disrupting microbial membranes
(+/-)-Epinephrine hydrochloride Neurotransmitter, vasopressor Adrenergic receptor agonism via catechol binding
Phenylephrine hydrochloride Decongestant, vasoconstrictor α₁-Adrenergic receptor activation
2-Chloro-N-(4-methoxybenzyl)-N-methylethanaminium chloride Chemical intermediate Electron-withdrawing substituent aids synthesis

*Inferred from boron chemistry trends.

Research Findings and Challenges

  • Boron-Specific Advantages: Suzuki-Miyaura Cross-Coupling: Boronated compounds enable C-C bond formation, a feature absent in hydroxyl or chloro analogs .
  • Challenges :
    • Synthesis Complexity : Introducing boron requires specialized reagents (e.g., pinacolborane), unlike simpler substituents (e.g., chloro in ).
    • Stability : Boronic acids are prone to protodeboronation, necessitating stabilization strategies (e.g., trifluoroborate salts).

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